molecular formula C9H8BrF3O3S B14765851 2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene

Katalognummer: B14765851
Molekulargewicht: 333.12 g/mol
InChI-Schlüssel: JHSCQJPFDBKQAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoroethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a suitable benzene derivative, followed by the introduction of the methylsulfonyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoroethoxy group can participate in various binding interactions, while the methylsulfonyl group can influence the compound’s reactivity and stability. These interactions can affect biological pathways and processes, making the compound useful in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-(methylsulfonyl)benzene
  • 4-(Methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene
  • 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene

Uniqueness

2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group, in particular, can enhance the compound’s lipophilicity and stability, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H8BrF3O3S

Molekulargewicht

333.12 g/mol

IUPAC-Name

2-bromo-4-methylsulfonyl-1-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C9H8BrF3O3S/c1-17(14,15)6-2-3-8(7(10)4-6)16-5-9(11,12)13/h2-4H,5H2,1H3

InChI-Schlüssel

JHSCQJPFDBKQAD-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.